Core Compound Profile: Physicochemical and Spectroscopic Data
Core Compound Profile: Physicochemical and Spectroscopic Data
An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS 52864-54-7) for Advanced Research & Development
This guide provides an in-depth technical overview of 2-(2-bromo-4-chlorophenyl)acetonitrile, a key halogenated building block for the pharmaceutical and fine chemical industries. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a foundation of scientific integrity and practical utility.
2-(2-Bromo-4-chlorophenyl)acetonitrile is a solid organic compound distinguished by its di-halogenated phenyl ring and a reactive nitrile functional group.[1][2] This strategic arrangement of functional groups makes it a versatile intermediate for constructing complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 52864-54-7 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrClN | [1][4] |
| Molecular Weight | 230.49 g/mol | [1][4] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥96-97% | [1][2] |
| Boiling Point | 309.9°C at 760 mmHg (Predicted) | [1] |
| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |
| InChI Key | NSUWXNIKPGCUPX-UHFFFAOYSA-N | [2] |
| SMILES | Clc1ccc(CC#N)c(Br)c1 | [3] |
Spectroscopic data, including NMR, HPLC, and LC-MS, are typically available from suppliers upon request and are crucial for confirming identity and purity before use.[1]
Hazard Analysis and Safe Handling Protocol
The safe handling of any chemical intermediate is paramount. The available safety data for 2-(2-bromo-4-chlorophenyl)acetonitrile presents some inconsistencies across suppliers, underscoring the need for a cautious approach. Some sources classify it as toxic (Signal Word: Danger), while others list it as harmful (Signal Word: Warning).[2][5] Therefore, it is prudent to handle it with the highest degree of care, assuming the more stringent classification.
GHS Hazard Classification:
-
Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][5][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Laboratory Handling Protocol:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[5][7]
-
Dispensing: Handle as a solid powder. Avoid generating dust. Use appropriate tools for weighing and transferring.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[5]
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthetic Strategy: A Practical & Mechanistic Approach
The most direct and reliable method for synthesizing 2-(2-bromo-4-chlorophenyl)acetonitrile is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is favored for its high efficiency and the ready availability of starting materials.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol: Benzyl Cyanation
Objective: To synthesize 2-(2-bromo-4-chlorophenyl)acetonitrile from 2-bromo-4-chlorobenzyl bromide.
Rationale: This Sₙ2 reaction is a classic method for nitrile synthesis. The choice of solvent is critical. A polar aprotic solvent like DMSO is excellent for dissolving the ionic cyanide salt and promoting the Sₙ2 mechanism by solvating the cation (Na⁺) but not the nucleophilic anion (CN⁻). Alternatively, a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can be used in a biphasic system (e.g., acetonitrile/water), which is often a safer and more scalable option by avoiding large volumes of high-boiling aprotic solvents.[8]
Materials:
-
2-Bromo-4-chlorobenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Dissolution: Dissolve sodium cyanide (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere. Caution: NaCN is highly toxic. Handle with extreme care.
-
Reactant Addition: Add a solution of 2-bromo-4-chlorobenzyl bromide (1.0 eq) in a minimal amount of DMSO dropwise to the stirred cyanide solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a significant volume of cold water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(2-bromo-4-chlorophenyl)acetonitrile.
Core Reactivity and Synthetic Utility
The value of this compound lies in the orthogonal reactivity of its three key structural motifs: the nitrile group, the active methylene bridge, and the di-halogenated aromatic ring. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Key reactivity sites of 2-(2-bromo-4-chlorophenyl)acetonitrile.
-
Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding phenylacetic acid, or reduced using powerful agents like LiAlH₄ to yield a primary amine (phenethylamine derivative).[9] These transformations are fundamental in medicinal chemistry for accessing key pharmacophores.
-
Active Methylene Chemistry: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile, allowing for α-alkylation or α-arylation, enabling the construction of new carbon-carbon bonds at this position.
-
Aryl Halide Cross-Coupling: The presence of two different halogens (Br and Cl) allows for selective cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination.[9] This provides a powerful handle to introduce new aryl, heteroaryl, or amine substituents at the 2-position of the phenyl ring while leaving the chloro-substituent intact for potential subsequent reactions.
Application in Drug Discovery & Development
Analytical Characterization: HPLC Protocol
Purity verification is essential before using this intermediate in a synthetic sequence. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is a standard and reliable technique for this purpose.[12] Acetonitrile is a common and highly effective mobile phase component in such analyses due to its ability to dissolve a wide range of solutes and its low viscosity.[13][14][15]
Objective: To determine the purity of 2-(2-bromo-4-chlorophenyl)acetonitrile.
Rationale: Reverse-phase HPLC separates compounds based on hydrophobicity. A C18 column provides a nonpolar stationary phase. A gradient elution starting with a more polar mobile phase (water/acetonitrile) and moving to a less polar one (higher acetonitrile concentration) ensures that any potential impurities with different polarities are well-resolved from the main product peak. UV detection is suitable as the phenyl ring is a strong chromophore.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no system peaks are present.
-
Inject the prepared sample solution.
-
Integrate the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Conclusion
2-(2-Bromo-4-chlorophenyl)acetonitrile (CAS 52864-54-7) is a high-value intermediate whose strategic design offers medicinal chemists a powerful tool for innovation. Its distinct and orthogonally reactive functional groups—the versatile nitrile, the active methylene bridge, and the selectively addressable C-Br bond—provide a robust platform for generating novel and diverse molecular entities. A thorough understanding of its properties, safe handling requirements, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the complex landscape of drug discovery and development.
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Organic Syntheses. α-PHENYLBUTYRONITRILE. [Link]
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Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]
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Eureka | Patsnap. Method for preparing bromoacetonitrile from chloroacetonitrile. [Link]
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Organic Syntheses. 4-(MESITYLAMINO)-5-PHENYLCYCLOPENT-2-EN-1-ONE. [Link]
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IOSR Journal of Pharmacy. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
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